molecular formula C14H23N5O3 B6962767 2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide

2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide

Cat. No.: B6962767
M. Wt: 309.36 g/mol
InChI Key: CAQUNOKSSAGWTG-UHFFFAOYSA-N
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Description

2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide is a complex organic compound that features a morpholine ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the acylation of the triazole derivative with N,N-dimethylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide shares structural similarities with other triazole-containing compounds and morpholine derivatives.
  • Other similar compounds: include 1,2,4-triazole derivatives and various morpholine-based molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-[4-(3-ethyl-3-methylmorpholine-4-carbonyl)triazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-5-14(2)10-22-7-6-19(14)13(21)11-8-18(16-15-11)9-12(20)17(3)4/h8H,5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQUNOKSSAGWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1C(=O)C2=CN(N=N2)CC(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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